Methyl 2-(4-fluorophenyl)nicotinate
Overview
Description
Methyl 2-(4-fluorophenyl)nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorophenyl group attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:
Nicotinic acid+MethanolH2SO4Methyl nicotinate+Water
To introduce the 4-fluorophenyl group, a Suzuki-Miyaura coupling reaction can be employed. This involves the reaction of methyl nicotinate with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions typically include heating the mixture in a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-fluorophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(4-fluorophenyl)nicotinic acid.
Reduction: this compound alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
- Methyl nicotinate
- 2-(4-fluorophenyl)nicotinic acid
- 4-fluorophenylboronic acid
Comparison: Methyl 2-(4-fluorophenyl)nicotinate is unique due to the presence of both the nicotinate and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For example, the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)11-3-2-8-15-12(11)9-4-6-10(14)7-5-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIQPFUXSNNBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571378 | |
Record name | Methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110307-23-8 | |
Record name | Methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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